molecular formula C24H38N4O B5448241 1-{[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-amine

1-{[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-amine

Cat. No.: B5448241
M. Wt: 398.6 g/mol
InChI Key: HLKQAEUNWBMNKN-UHFFFAOYSA-N
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Description

Piperidine is a widely used organic compound in the field of chemistry and medicine. It is a heterocyclic compound, consisting of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-). The compound you mentioned seems to be a derivative of piperidine, with additional functional groups .


Synthesis Analysis

The synthesis of piperidine derivatives can be complex and depends on the specific functional groups present in the molecule. A common method for synthesizing piperidine derivatives involves the reaction of primary amines with diols .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives can vary widely depending on the specific functional groups present in the molecule. Piperidine itself is a base and can participate in various reactions such as alkylation, acylation, and nucleophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined experimentally. These properties are influenced by the molecular structure of the compound .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use. For example, some piperidine derivatives are used in medicine for their analgesic or antihistamine effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Some piperidine derivatives, for example, are known to be toxic if ingested and can cause skin and eye irritation .

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-[1-[1-(2-phenylethyl)piperidin-4-yl]piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N4O/c25-22-9-17-27(18-10-22)24(29)21-7-4-13-28(19-21)23-11-15-26(16-12-23)14-8-20-5-2-1-3-6-20/h1-3,5-6,21-23H,4,7-19,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKQAEUNWBMNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)CCC3=CC=CC=C3)C(=O)N4CCC(CC4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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